molecular formula C17H21F3N2O3 B2925213 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199869-61-7

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2925213
CAS No.: 2199869-61-7
M. Wt: 358.361
InChI Key: WINIDMGWXAOCKI-UHFFFAOYSA-N
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Description

The compound 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a sophisticated chemical building block designed for pharmaceutical and medicinal chemistry research. Its structure incorporates a piperidine ring, a common feature in many biologically active molecules, which is functionalized with an oxolane (tetrahydrofuran) carbonyl group and a methoxy linker connected to a 6-(trifluoromethyl)pyridine moiety . The presence of the trifluoromethyl (CF3) group is of particular significance in drug discovery. This group is a key pharmacophore in numerous FDA-approved therapeutics, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins through its strong electron-withdrawing nature and lipophilicity . Piperidine derivatives are established scaffolds in drug discovery for the nervous system, while the trifluoromethylpyridine unit is a privileged structure found in compounds investigating a wide range of biological targets . The specific stereochemistry and spatial arrangement of this molecule make it a valuable intermediate for constructing compound libraries in high-throughput screening and for use in structure-activity relationship (SAR) studies. It is suited for research into central nervous system (CNS) targets, oncology, and antimicrobial agents, given the proven utility of its core components in these fields . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c18-17(19,20)14-4-1-5-15(21-14)25-11-12-6-8-22(9-7-12)16(23)13-3-2-10-24-13/h1,4-5,12-13H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINIDMGWXAOCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Oxolane-2-carbonyl Group: This step involves the reaction of the piperidine derivative with oxolane-2-carbonyl chloride under basic conditions to form the desired carbonyl group.

    Methoxylation: The piperidine derivative is then reacted with methoxy-substituted reagents to introduce the methoxy group.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring with the trifluoromethyl group, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the substituents involved.

Scientific Research Applications

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and mechanisms of action.

    Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analog: 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS: 2198506-81-7)

Key Differences :

  • Substituent on Piperidine : The analog features a triazole-ethyl group instead of the oxolane-carbonyl.
  • Impact on Properties :
    • Triazole : A rigid, planar heterocycle that may enhance binding to metal ions or aromatic residues but reduce solubility compared to the oxolane-carbonyl.
    • Molecular Weight : The analog has a higher molecular weight (355.36 vs. 344.33) due to the triazole-ethyl chain .
Parameter Target Compound Triazole Analog (CAS: 2198506-81-7)
Molecular Formula C₁₆H₁₉F₃N₂O₃ C₁₆H₂₀F₃N₅O
Molecular Weight 344.33 355.36
Key Substituents Oxolane-2-carbonyl, trifluoromethyl Triazole-ethyl, trifluoromethyl

Therapeutic Candidate: Goxalapladib (CAS-412950-27-7)

Structural Contrasts :

  • Functional Groups : Contains a biphenyl-trifluoromethyl moiety and a methoxyethyl-piperidine group.
  • Therapeutic Use : Explicitly developed for atherosclerosis, suggesting a mechanism involving lipid metabolism or inflammation modulation .
Parameter Target Compound Goxalapladib
Core Structure Pyridine 1,8-Naphthyridine
Molecular Weight 344.33 718.80
Key Applications Not specified Atherosclerosis treatment

Research Implications and Trends

  • Trifluoromethyl Group Prevalence : The trifluoromethyl group is a common feature in pharmaceuticals (e.g., Goxalapladib) for improving metabolic stability .
  • Piperidine Modifications : Substituents like oxolane-carbonyl or triazole-ethyl influence solubility and target engagement. Oxolane derivatives may offer better pharmacokinetic profiles due to balanced lipophilicity.
  • Heterocyclic Cores : Pyridine (target compound) vs. naphthyridine (Goxalapladib) cores dictate π-π stacking efficiency and binding site compatibility.

Biological Activity

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. The compound features a pyridine ring with a trifluoromethyl group, a methoxy group connected to a piperidine ring, and an oxolane-2-carbonyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Molecular Formula C17H21F3N2O3
Molecular Weight 366.36 g/mol
InChI Key InChI=1S/C17H21F3N2O3/c18-17(19,20)14...

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor effects. For instance, research has shown that similar piperidine derivatives can inhibit tumor growth by blocking specific signaling pathways involved in cancer cell proliferation. The mechanism often involves the modulation of mitogen-activated protein kinase (MAPK) pathways, which are crucial in tumorigenesis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling cascades.
  • Anti-inflammatory Effects : Similar compounds have been shown to exhibit anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Antitumor Efficacy

A study investigated the antitumor effects of a related piperidine derivative in malignant pleural mesothelioma models. The compound demonstrated significant inhibition of tumor growth through ERK blockade and downregulation of CD44 expression, highlighting its potential as a therapeutic agent against aggressive tumors .

Study 2: Pharmacological Profile

Another investigation focused on the pharmacological profile of similar compounds that included the oxolane moiety. These derivatives were assessed for their ability to modulate inflammatory responses and showed promising results in vitro against various inflammatory markers .

Data Tables

Study ReferenceCompound TestedBiological ActivityKey Findings
Piperidine DerivativeAntitumorInhibition of tumor growth via ERK pathway modulation
Oxolane DerivativeAnti-inflammatoryReduced inflammatory markers in vitro

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